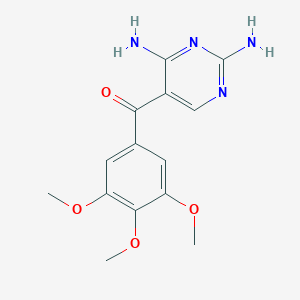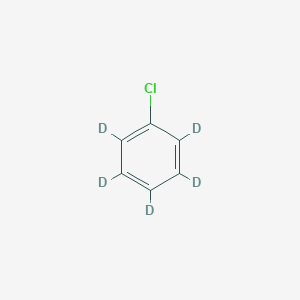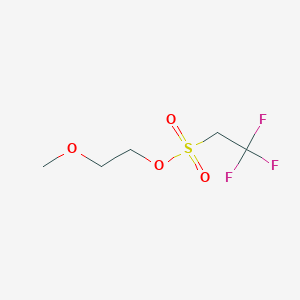
2-Methoxyethyl 2,2,2-trifluoroethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxyethyl 2,2,2-trifluoroethanesulfonate, also known as Methyl 2,2,2-trifluoroethyl ether sulfonate, is an organic compound with the molecular formula C5H8F3O4S. It is a colorless liquid that is widely used in scientific research for its unique properties.
Mécanisme D'action
2-Methoxyethyl 2,2,2-trifluoroethanesulfonate reacts with hydroxyl groups to form a sulfonate ester. This reaction is reversible and can be used to protect hydroxyl groups during organic synthesis. The sulfonate ester can be removed using a mild base such as sodium bicarbonate or potassium carbonate.
Effets Biochimiques Et Physiologiques
2-Methoxyethyl 2,2,2-trifluoroethanesulfonate has no known biochemical or physiological effects. It is considered to be non-toxic and non-carcinogenic.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Methoxyethyl 2,2,2-trifluoroethanesulfonate in lab experiments include its high yield synthesis, its ability to protect hydroxyl groups, and its mild reaction conditions. The limitations include its high cost and its limited availability.
Orientations Futures
There are several future directions for the use of 2-Methoxyethyl 2,2,2-trifluoroethanesulfonate in scientific research. These include its use in the synthesis of complex organic molecules, its use as a coupling agent for the preparation of peptides, and its use in the preparation of sulfonate esters for use in drug discovery. Additionally, the development of new synthetic methods for the preparation of 2-Methoxyethyl 2,2,2-trifluoroethanesulfonate may lead to its increased use in scientific research.
Méthodes De Synthèse
The synthesis of 2-Methoxyethyl 2,2,2-trifluoroethanesulfonate involves the reaction of 2-methoxyethanol with trifluoroethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out at room temperature and the product is obtained in high yield.
Applications De Recherche Scientifique
2-Methoxyethyl 2,2,2-trifluoroethanesulfonate is widely used in scientific research as a reagent for the protection of hydroxyl groups in organic synthesis. It is also used as a coupling agent for the synthesis of peptides and as a reagent for the preparation of sulfonate esters.
Propriétés
Numéro CAS |
121559-53-3 |
|---|---|
Nom du produit |
2-Methoxyethyl 2,2,2-trifluoroethanesulfonate |
Formule moléculaire |
C5H9F3O4S |
Poids moléculaire |
222.19 g/mol |
Nom IUPAC |
2-methoxyethyl 2,2,2-trifluoroethanesulfonate |
InChI |
InChI=1S/C5H9F3O4S/c1-11-2-3-12-13(9,10)4-5(6,7)8/h2-4H2,1H3 |
Clé InChI |
DISXNVGIQYXZRE-UHFFFAOYSA-N |
SMILES |
COCCOS(=O)(=O)CC(F)(F)F |
SMILES canonique |
COCCOS(=O)(=O)CC(F)(F)F |
Synonymes |
2,2,2-trifluoroethane sulfonyl-monomethoxypolyethylene glycol TMPEG tresyl-monomethoxy-PEG |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



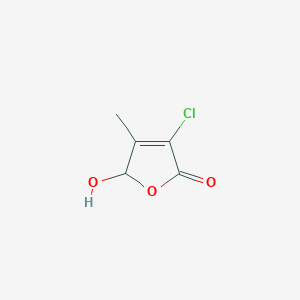
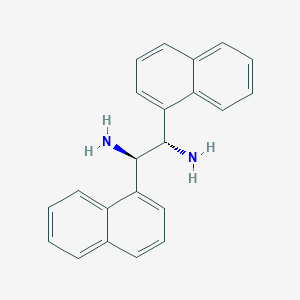
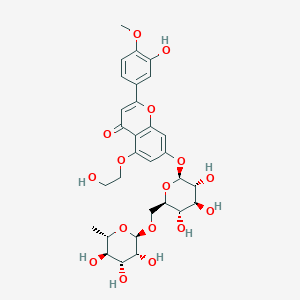

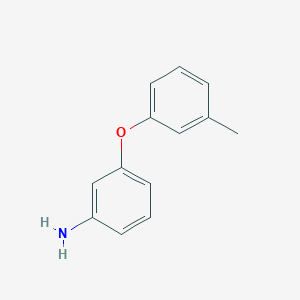

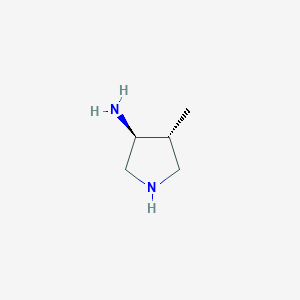


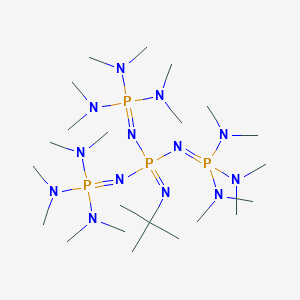
![Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B46517.png)
